1,4-bis(2-methyl-2-nitropropyl)piperazine physical and chemical properties
1,4-bis(2-methyl-2-nitropropyl)piperazine physical and chemical properties
An In-depth Technical Guide to 1,4-bis(2-methyl-2-nitropropyl)piperazine
Foreword: Navigating the Uncharted
In the landscape of chemical research and drug development, we often encounter compounds for which a comprehensive, experimentally-verified dataset is not yet available. 1,4-bis(2-methyl-2-nitropropyl)piperazine is one such molecule. This guide is therefore constructed as a predictive analysis, leveraging established principles of physical organic chemistry and a deep understanding of the compound's constituent functional moieties: the piperazine heterocycle and the tertiary nitroalkane side chains. As seasoned researchers, we recognize that a robust theoretical framework is the essential first step in predicting a molecule's behavior, guiding its synthesis, and ensuring its safe handling. This document synthesizes data from analogous structures to provide a reliable, in-depth technical profile, offering insights grounded in decades of chemical literature.
Molecular Architecture and Stereochemistry
1,4-bis(2-methyl-2-nitropropyl)piperazine is a symmetrically substituted diamine. Its structure is composed of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Each of these nitrogen atoms is alkylated with a 2-methyl-2-nitropropyl group.
The piperazine ring is known to exist predominantly in a stable chair conformation to minimize torsional strain.[1] The two bulky 2-methyl-2-nitropropyl substituents are sterically demanding. Consequently, they will overwhelmingly favor the equatorial positions on the chair conformer to mitigate steric hindrance (1,3-diaxial interactions). This conformational lock lends the molecule a relatively rigid, centrosymmetric structure in its ground state.
Figure 2: Proposed synthetic workflow for 1,4-bis(2-methyl-2-nitropropyl)piperazine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-2-methyl-2-nitropropane
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Henry Reaction: To a stirred solution of 2-nitropropane (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq) in a suitable solvent like methanol, add a catalytic amount of a base (e.g., triethylamine) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC. Upon completion, neutralize with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-methyl-2-nitro-1-propanol. [2]2. Chlorination: Dissolve the crude 2-methyl-2-nitro-1-propanol (1.0 eq) in dichloromethane. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 12 hours. Carefully quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-chloro-2-methyl-2-nitropropane, which can be purified by vacuum distillation.
Step 2: Synthesis of 1,4-bis(2-methyl-2-nitropropyl)piperazine
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To a solution of piperazine (1.0 eq) in acetonitrile (ACN), add a non-nucleophilic base such as potassium carbonate (2.5 eq).
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Add a solution of 1-chloro-2-methyl-2-nitropropane (2.2 eq) in ACN dropwise to the stirred suspension.
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Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24-48 hours, monitoring progress with TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Predicted Spectroscopic Profile
The structural identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following is a prediction of the key spectroscopic signatures.
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm) ≈ 2.5-2.8 (s, 8H, piperazine -CH₂-), δ ≈ 2.9-3.1 (s, 4H, -N-CH₂-C-), δ ≈ 1.6 (s, 12H, -C(CH₃)₂-). The symmetry of the molecule might lead to deceptively simple singlet peaks for each unique proton environment. [3][4] |
| ¹³C NMR | δ (ppm) ≈ 90 (quaternary C-NO₂), δ ≈ 65 (-N-CH₂-C-), δ ≈ 55 (piperazine -CH₂-), δ ≈ 25 (-C(CH₃)₂-). The carbon atom attached to the nitro group is expected to be significantly deshielded. [5] |
| FT-IR | ν (cm⁻¹) ≈ 1550 (strong, asymmetric NO₂ stretch), ν ≈ 1375 (medium, symmetric NO₂ stretch), ν ≈ 2950-2800 (C-H stretches), ν ≈ 1100 (C-N stretch). The two strong bands for the nitro group are highly characteristic. [6] |
| Mass Spec (EI) | Predicted m/z for [M]⁺ = 288. Key fragmentation would likely involve the loss of a nitro group (-NO₂, m/z 46) or cleavage of the C-C bond adjacent to the piperazine nitrogen, resulting in a fragment corresponding to the loss of a C₄H₈NO₂ radical (m/z 102). |
Inferred Chemical Reactivity and Stability
The reactivity of this molecule is dictated by the properties of its tertiary amine and tertiary nitroalkane functional groups.
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Basicity of Piperazine Nitrogens: The lone pairs on the piperazine nitrogen atoms are available for protonation, making the molecule basic. However, their basicity is attenuated by the electron-withdrawing inductive effect of the nitropropyl side chains. The molecule will form salts with strong acids. [1]* Reactivity of the Nitro Groups: A critical feature is the absence of α-hydrogens on the carbon atom bearing the nitro group. This means that, unlike primary or secondary nitroalkanes, this compound cannot be deprotonated to form a resonance-stabilized nitronate anion. [7][8]This significantly limits its participation in common nitroalkane reactions like the Henry reaction or Michael addition. The primary reaction of the nitro groups would be reduction, which can be achieved with various reagents (e.g., H₂/Pd-C, Sn/HCl) to yield the corresponding diamine, 1,4-bis(2-amino-2-methylpropyl)piperazine. This transformation opens up pathways for further derivatization.
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Thermal and Chemical Stability: The presence of multiple nitro groups suggests that the compound should be treated as potentially energetic. [9][10]It should be protected from high temperatures and shock. It is expected to be stable in neutral or basic conditions but may be susceptible to degradation by strong acids or reducing agents.
Figure 3: Key predicted reactivity pathways for 1,4-bis(2-methyl-2-nitropropyl)piperazine.
Safety and Handling Protocols
A rigorous safety assessment must precede any handling of this compound, treating it as both a potentially hazardous piperazine derivative and an energetic nitroalkane.
-
Personal Protective Equipment (PPE): Standard PPE including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses are mandatory. Due to the corrosive potential of piperazine derivatives, full-face protection may be warranted. [11]* Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling:
-
Corrosivity: Piperazine and its derivatives can be corrosive and cause severe skin burns and eye damage. [11][12]Avoid direct contact.
-
Energetic Nature: Treat the compound as potentially explosive. Avoid grinding, shock, friction, and elevated temperatures. [9][10]Use plastic or ceramic spatulas instead of metal.
-
Toxicity: Many nitroalkanes exhibit toxicity, and some are suspected carcinogens. [13][14][15]Piperazine derivatives can also have potent psychoactive or other biological effects. [16][17]All handling should aim to minimize exposure.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed. Store away from strong oxidizing agents, reducing agents, and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Hypothetical Applications
While no applications for this specific molecule are documented, its structure allows for informed speculation on its potential utility in drug discovery and materials science.
-
Pharmaceutical Scaffolding: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [16][18]The title compound could serve as a precursor. Reduction of the nitro groups to primary amines would provide two reactive handles for the attachment of pharmacophores, creating symmetrical bivalent ligands that could target dimeric proteins or receptors.
-
Chelating Agents: The resulting diamine derivative could also act as a tetradentate ligand for various metal ions, with potential applications in catalysis or as a sequestering agent.
-
Energetic Materials: The high nitrogen and oxygen content suggests it could be investigated as a component in energetic formulations, although its sensitivity would need to be thoroughly characterized.
References
A complete list of references cited throughout this guide is provided below for verification and further reading.
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ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
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